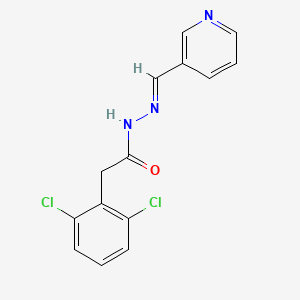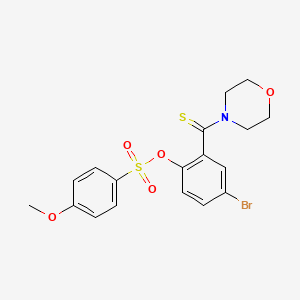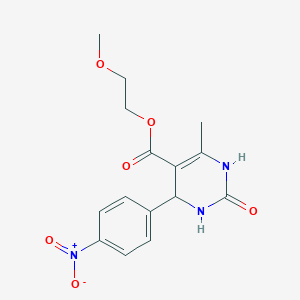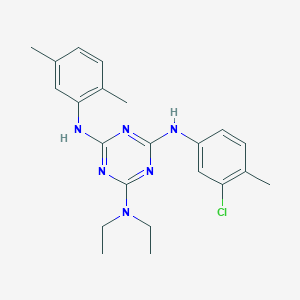
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, also known as DPAH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through a multi-step process. DPAH has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its anti-inflammatory and antimicrobial properties. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide. One area of research is the development of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide in various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazide derivative that has been widely studied for its potential therapeutic applications, as well as its biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are limitations to its use, there are also several future directions for the study of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, including the development of new derivatives and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide involves a multi-step process that includes the reaction of 2,6-dichlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide, followed by the reaction of the resulting intermediate with acetyl chloride. The final product is obtained through the reaction of the intermediate with pyridine-3-carbaldehyde.
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-4-1-5-13(16)11(12)7-14(20)19-18-9-10-3-2-6-17-8-10/h1-6,8-9H,7H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOLOBFOWPGAU-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NN=CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N/N=C/C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)


![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)